molecular formula C12H16N2O4 B11077323 3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one

3-Acetyl-6-methyl-2-(morpholin-4-ylamino)-pyran-4-one

Cat. No.: B11077323
M. Wt: 252.27 g/mol
InChI Key: KMCGMTBXYFUKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE is a synthetic organic compound with a complex structure that includes a pyranone ring, an acetyl group, a methyl group, and a morpholinoamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methylpyridine-2(1H)-thione with methyllithium, followed by alkylation to form 3-acetyl-6-methyl-2-(methylthio)pyridine . This intermediate can then be further modified to introduce the morpholinoamino group and form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ACETYL-6-METHYL-2-(MORPHOLINOAMINO)-4H-PYRAN-4-ONE is unique due to the presence of the morpholinoamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

3-acetyl-6-methyl-2-(morpholin-4-ylamino)pyran-4-one

InChI

InChI=1S/C12H16N2O4/c1-8-7-10(16)11(9(2)15)12(18-8)13-14-3-5-17-6-4-14/h7,13H,3-6H2,1-2H3

InChI Key

KMCGMTBXYFUKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NN2CCOCC2)C(=O)C

Origin of Product

United States

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